molecular formula C20H30N2O4S B2592414 2-(3,4-Dimethoxyphenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421450-64-7

2-(3,4-Dimethoxyphenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2592414
CAS No.: 1421450-64-7
M. Wt: 394.53
InChI Key: RDZVYXLOPVJIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a morpholinomethyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is unique due to the presence of the thiazepane ring and the morpholinomethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-24-18-5-4-16(12-19(18)25-2)13-20(23)22-6-3-11-27-15-17(22)14-21-7-9-26-10-8-21/h4-5,12,17H,3,6-11,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZVYXLOPVJIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCCSCC2CN3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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